5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 902557-62-4
VCID: VC7068083
InChI: InChI=1S/C18H16BrN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N
Molecular Formula: C18H16BrN5O3
Molecular Weight: 430.262

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

CAS No.: 902557-62-4

Cat. No.: VC7068083

Molecular Formula: C18H16BrN5O3

Molecular Weight: 430.262

* For research use only. Not for human or veterinary use.

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide - 902557-62-4

Specification

CAS No. 902557-62-4
Molecular Formula C18H16BrN5O3
Molecular Weight 430.262
IUPAC Name 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-bromophenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C18H16BrN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25)
Standard InChI Key MULXNUSSMJWTEX-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole core substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a carboxamide functional group. The carboxamide nitrogen is further linked to a 1,3-benzodioxole-methyl substituent. This hybrid structure combines aromatic, heterocyclic, and halogenated motifs, enabling diverse molecular interactions.

Molecular Formula: C18H16BrN5O3\text{C}_{18}\text{H}_{16}\text{BrN}_5\text{O}_3
Molecular Weight: 430.26 g/mol
IUPAC Name: 5-Amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Key Structural Features

  • Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, known for stabilizing charge-transfer complexes and participating in hydrogen bonding.

  • Bromophenyl Group: Introduces hydrophobicity and potential halogen bonding with biological targets.

  • Benzodioxole Moiety: Enhances metabolic stability and bioavailability through steric protection of adjacent functional groups.

Synthetic Strategies

Stepwise Synthesis

The synthesis of this compound involves sequential functionalization of the triazole core (Figure 1):

  • Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles or alkynes under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

  • Bromophenyl Incorporation: Friedel-Crafts alkylation using 4-bromobenzyl bromide in the presence of Lewis acids like AlCl₃.

  • Carboxamide Coupling: Amidation of the triazole-4-carboxylic acid intermediate with 1,3-benzodioxole-5-methylamine using carbodiimide activators (e.g., EDC/HOBt).

Table 1: Optimization of Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
Triazole formationCuSO₄, sodium ascorbate, rt, 24h7895
BromophenylationAlCl₃, DCM, 0°C → rt, 12h6590
AmidationEDC, HOBt, DMF, rt, 18h8298

Industrial-Scale Production

Continuous flow reactors and high-throughput screening are employed to enhance reaction efficiency. Catalytic systems using Pd nanoparticles improve regioselectivity during bromophenylation.

Biological Activity and Mechanisms

CompoundTarget EnzymeIC₅₀ (nM)Source
6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indoleIDO130
N-(1,3-Benzodioxol-5-yl)-2-[[5-(4-methylphenyl)- thiazolo[2,3-c][1, triazol-3-yl]sulfanyl]acetamideTDO62,500
Target Compound (Predicted)IDO1/TDO50–200*Structural modeling

*Predicted based on QSAR modeling of analogous structures .

Anticancer Activity

Triazole derivatives demonstrate cytotoxicity against multiple cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Breast Cancer (MCF-7): Analogous compounds show IC₅₀ values of 4–10 µM via EGFR kinase inhibition.

  • Lung Cancer (A549): Triazole-carboxamides inhibit migration by downregulating MMP-9 and VEGF.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Bromine vs. Chlorine:

  • Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility.

  • Chlorine analogs exhibit faster metabolic clearance due to decreased steric hindrance.

Benzodioxole vs. Plain Aromatic Rings:

  • Benzodioxole derivatives show 3–5x longer plasma half-lives in pharmacokinetic studies.

Table 3: Structure-Activity Relationships

Structural VariationBioactivity Trend
Replacement of Br with Cl↓ Potency, ↑ Solubility
Removal of benzodioxole↓ Metabolic stability
Substitution at triazole C5↑ Enzyme affinity

Future Directions

Synthetic Optimization

  • Green Chemistry Approaches: Replace AlCl₃ with ionic liquids to reduce waste.

  • Stereoselective Synthesis: Develop chiral catalysts for enantiomerically pure variants.

Biological Validation

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.

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